3-(2,4-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA

Description

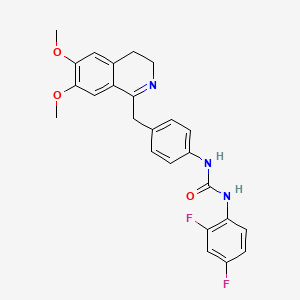

The compound 3-(2,4-difluorophenyl)-1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)urea is a urea derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold linked via a methyl group to a phenyl ring. The urea moiety is substituted with a 2,4-difluorophenyl group. The fluorine atoms at the 2- and 4-positions of the phenyl group likely enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F2N3O3/c1-32-23-12-16-9-10-28-22(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-21-8-5-17(26)13-20(21)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVSEXMEZRAOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,4-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA is a phenyl urea derivative with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H23F2N3O3

- Molecular Weight : 451.47 g/mol

- CAS Number : Not specified in the sources

- Structure : The compound features a difluorophenyl group and a dihydroisoquinoline moiety, which are significant for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that derivatives of phenyl urea often function as inhibitors of specific enzymes or receptors involved in disease processes.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tryptophan metabolism and immune response modulation .

- α-Glucosidase Inhibition : Some studies have explored the anti-diabetic potential of phenyl urea derivatives through the inhibition of α-glucosidase, an enzyme critical for carbohydrate metabolism. Compounds in this class have demonstrated IC50 values indicating potent inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar phenyl urea compounds:

| Compound | Target Enzyme | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound 1 | IDO1 | 35.10 | Selective inhibitor |

| Compound 2 | α-Glucosidase | 2.14 | Most potent in series |

| Compound 3 | IDO1 | 89.13 | Moderate potency |

Study on IDO1 Inhibition

A study focused on synthesizing phenyl urea derivatives evaluated their inhibitory effects on IDO1. Among the tested compounds, one derivative exhibited significant inhibition with an IC50 value of 35.10 µM, indicating its potential as an immunotherapeutic agent .

Anti-Diabetic Activity Assessment

Another research effort synthesized various diphenyl urea analogs and assessed their anti-diabetic capabilities through α-glucosidase inhibition. The most effective compound achieved an IC50 value of 2.14 µM, showcasing its promise in managing Type 2 diabetes mellitus .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the provided evidence:

Notes:

- *Molecular formula and weight for the target compound are calculated based on structural similarity to analogs.

- Data gaps (e.g., boiling points for some analogs) reflect limitations in the provided evidence.

Key Observations:

Substituent Effects on Molecular Weight :

- Chlorine substituents (e.g., in and ) increase molecular weight significantly compared to fluorine or alkoxy groups. For example, the dichlorophenyl analog has a molecular weight of 513.39 g/mol, ~20 g/mol higher than the target compound.

- The 2,4-difluorophenyl group in the target compound reduces molecular weight relative to chlorinated analogs while maintaining electronegativity.

Acid-Base Properties: The pKa of (13.89 ± 0.70) suggests weak basicity, likely attributable to the urea moiety or the dihydroisoquinoline nitrogen. Fluorine’s electron-withdrawing effects in the target compound may slightly lower basicity compared to alkoxy-substituted analogs.

Structural Determinants of Activity:

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and high electronegativity may improve target selectivity and metabolic stability compared to bulkier, more lipophilic chlorine substituents .

- Methoxy vs. Ethoxy : The methoxy group in may enhance hydrogen-bonding interactions with target proteins compared to ethoxy in , but ethoxy’s longer alkyl chain could improve membrane permeability.

Toxicity and Stability Considerations:

- The target compound’s fluorine substituents are less likely to form toxic metabolites, aligning with modern drug design principles .

Q & A

Q. Characterization Techniques :

Q. Table 1: Key Structural and Analytical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | Analogous to | |

| Molecular Weight | ~523.54 g/mol | Calculated |

| Critical Substituents | 2,4-Difluorophenyl, 6,7-dimethoxyisoquinoline | |

| Key NMR Peaks (δ, ppm) | Urea -NH (9.2–9.8), Isoquinoline -OCH3 (3.8–4.0) |

Basic: How does the compound’s structural complexity influence its biological activity?

Answer:

The compound’s activity arises from synergistic interactions between its substituents:

- Fluorinated Phenyl Group : Enhances lipophilicity and membrane permeability, critical for target engagement in intracellular pathways .

- Methoxy-Substituted Isoquinoline : Modulates electron density, influencing π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

- Urea Linker : Acts as a hydrogen-bond donor/acceptor, stabilizing interactions with catalytic residues (e.g., in ATP-binding pockets) .

Q. Methodological Validation :

- Docking Studies : Use molecular modeling tools (e.g., AutoDock Vina) to predict binding modes against targets like protein kinases .

- SAR Analysis : Compare activity of analogs with varying substituents (e.g., chloro vs. fluoro) to identify pharmacophoric requirements .

Advanced: How can researchers optimize synthetic yield while minimizing side reactions?

Answer:

Key Optimization Strategies :

- Temperature Control : Maintain reaction temperatures below 60°C during urea formation to prevent decomposition .

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling .

- Stepwise Monitoring : Employ thin-layer chromatography (TLC) at each stage to identify intermediates and byproducts .

Q. Table 2: Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF or THF | Prevents hydrolysis |

| Reaction Time | 12–16 hours (urea step) | Maximizes conversion |

| Catalyst Loading | 5–10 mol% DMAP | Balances rate vs. cost |

Q. Troubleshooting :

- Byproduct Formation : If undesired dimerization occurs, reduce reagent concentration or introduce scavengers (e.g., molecular sieves) .

Advanced: How to resolve contradictions between experimental spectral data and computational predictions?

Answer:

Methodological Framework :

Theoretical Alignment : Reconcile NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to validate assignments .

Iterative Refinement : Adjust computational parameters (e.g., solvent model, conformational sampling) to match experimental conditions .

Cross-Validation : Compare with structurally analogous compounds (e.g., and derivatives) to identify systematic errors .

Q. Case Study :

- Discrepancy in Urea -NH Signal : If observed at δ 9.5 ppm vs. predicted δ 8.8 ppm, re-examine solvent effects (DMSO vs. CDCl3) or hydrogen-bonding interactions .

Advanced: What methodologies assess the environmental impact of this compound and its analogs?

Answer:

Experimental Design :

Q. Computational Tools :

Q. Table 3: Environmental Data for Structural Analogs

| Compound | Half-life (Days) | LC50 (mg/L) |

|---|---|---|

| 3-(2-Chlorophenyl) analog | 25–30 | 0.8–1.2 |

| 3-(4-Fluorophenyl) analog | 18–22 | 1.5–2.0 |

Advanced: How to design a robust structure-activity relationship (SAR) study for this compound?

Answer:

Methodological Steps :

Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, methoxy groups) .

High-Throughput Screening : Test against a panel of targets (e.g., kinases, GPCRs) using fluorescence polarization or TR-FRET assays .

Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π-hydrophobicity) with IC50 values .

Q. Case Example :

- Fluorine vs. Chlorine : Compare inhibitory potency against MAPK14; fluorine’s electronegativity may enhance binding affinity by 2–3 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.